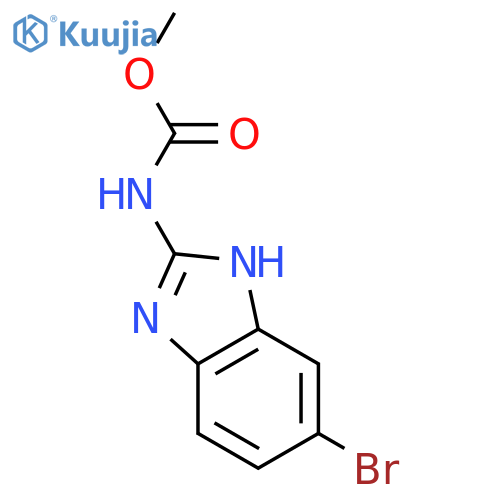Cas no 78695-17-7 (methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate)

78695-17-7 structure
商品名:methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI)
- methyl 6-bromo-1H-benzo[d]imidazol-2-ylcarbamate
- AC1L6E88
- AC1Q26RT
- AR-1J6472
- CCG-35205
- methyl(6-bromo-1h-benzimidazol-2-yl)carbamate
- NCIMech_000083
- NSC154754
- SureCN6126460
- methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate
- methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
- CHEMBL1986546
- NSC-154754
- NCI60_001096
- SCHEMBL6126460
- CLOUFUJTHZGQMB-UHFFFAOYSA-N
- DTXSID90302868
- 78695-17-7
- PD011419
- EN300-26317599
-
- MDL: MFCD26389576
- インチ: InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
- InChIKey: CLOUFUJTHZGQMB-UHFFFAOYSA-N
- ほほえんだ: COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 268.97999g/mol
- どういたいしつりょう: 268.97999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26317599-0.1g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.1g |
$287.0 | 2024-06-18 | |
| Enamine | EN300-26317599-0.25g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.25g |
$409.0 | 2024-06-18 | |
| Enamine | EN300-26317599-10.0g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 10.0g |
$3557.0 | 2024-06-18 | |
| Enamine | EN300-26317599-0.05g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.05g |
$193.0 | 2024-06-18 | |
| 1PlusChem | 1P008MJJ-50mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 50mg |
$292.00 | 2024-04-21 | |
| 1PlusChem | 1P008MJJ-10g |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 10g |
$4459.00 | 2023-12-16 | |
| 1PlusChem | 1P008MJJ-100mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 100mg |
$405.00 | 2023-12-16 | |
| 1PlusChem | 1P008MJJ-250mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 250mg |
$568.00 | 2023-12-16 | |
| 1PlusChem | 1P008MJJ-2.5g |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 2.5g |
$2067.00 | 2023-12-16 | |
| Enamine | EN300-26317599-2.5g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 2.5g |
$1622.0 | 2024-06-18 |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 関連文献
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
78695-17-7 (methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
